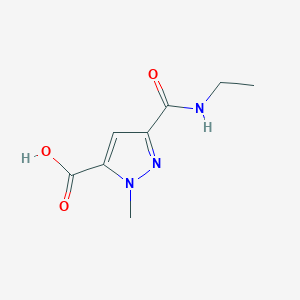![molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5](/img/structure/B2613312.png)
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C20H22N4OS . It is used in various fields of research and has been mentioned in several scientific publications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . Attached to this core are a methoxyphenyl group, a piperazino group, and a methylsulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H22N4OS and an average mass of 310.390 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .Aplicaciones Científicas De Investigación
Implications in Medicinal Chemistry
Quinazoline derivatives, including 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline, have shown significant promise in medicinal chemistry due to their extensive biological activities. The stability and versatility of the quinazoline nucleus allow for the creation of novel medicinal agents targeting various diseases. Recent research highlights the antibacterial activity of certain quinazoline derivatives against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, suggesting potential applications in combating antibiotic resistance (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
The anti-colorectal cancer properties of quinazoline derivatives have been extensively documented, highlighting their mechanism of action in inhibiting the growth of cancer cells. These compounds modulate the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors, showcasing their therapeutic potential in cancer treatment (Moorthy et al., 2023).
Applications in Optoelectronics
Apart from their medicinal applications, quinazoline derivatives have also found use in the field of optoelectronics. Research into functionalized quinazolines for optoelectronic materials has revealed their significance in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, demonstrating the broad utility of quinazoline derivatives beyond pharmaceuticals (Lipunova et al., 2018).
Anticorrosive Properties
Quinoline derivatives, closely related to quinazolines, have been recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, highlighting their potential in protecting metals against corrosion. This application is particularly relevant in industrial settings, where the prevention of metallic corrosion is of paramount importance (Verma et al., 2020).
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSDAGMCYNFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)
